molecular formula C8H11ClN2 B12632515 2-Chloro-5-methyl-4-propylpyrimidine

2-Chloro-5-methyl-4-propylpyrimidine

Cat. No.: B12632515
M. Wt: 170.64 g/mol
InChI Key: PMIXRLLHFSXPGP-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a foundational structure in the field of organic and medicinal chemistry. google.comguidechem.com Pyrimidines are of immense biological importance as they form the core of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. guidechem.comgoogleapis.com Beyond their biological role, pyrimidine scaffolds are considered "privileged structures" in drug discovery. google.com This is due to their ability to serve as a versatile backbone for a vast number of therapeutic agents and biologically active molecules. google.comgoogleapis.com Their presence in synthetic compounds like barbiturates and various anticancer agents highlights their significance. google.comguidechem.com The development of novel pyrimidine derivatives continues to be a major focus, aiming to produce compounds with enhanced efficacy and specificity for various biological targets. google.com

Overview of Substituent Effects on Pyrimidine Ring Systems

The chemical reactivity and biological activity of a pyrimidine ring are heavily influenced by the nature and position of its substituents. The two nitrogen atoms within the ring are electron-withdrawing, which generally makes the pyrimidine ring electron-deficient and susceptible to nucleophilic attack. sihaulichemicals.com

Halogen atoms, such as the chloro group in the title compound, are highly electronegative and further decrease the electron density of the ring, particularly at the carbon atoms to which they are attached. A chloro substituent at the 2- or 4-position significantly activates the ring for nucleophilic aromatic substitution, where the chlorine atom can be readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of their utility as synthetic intermediates. nih.govgoogle.com

Positioning of 2-Chloro-5-methyl-4-propylpyrimidine within Pyrimidine Chemistry

This compound is a trisubstituted pyrimidine derivative with the CAS Number 1030377-61-7. guidechem.com Its structure features a pyrimidine core with three distinct functional groups:

A chloro group at the 2-position.

A methyl group at the 5-position.

A propyl group at the 4-position.

The key feature of this molecule from a synthetic standpoint is the 2-chloro substituent. This position is highly activated towards nucleophilic substitution, making the compound a valuable building block or intermediate. Researchers can leverage this reactivity to introduce a wide array of other functional groups at the 2-position, allowing for the construction of more complex molecular architectures.

Scope and Academic Relevance of Research on this compound

The academic and industrial relevance of this compound is primarily documented through its use as a key intermediate in the synthesis of pharmacologically active compounds. Specifically, patent literature details its role in the development of substituted diazepan orexin (B13118510) receptor antagonists. google.comgoogleapis.com Orexin receptors are involved in regulating neurological and psychiatric processes, and antagonists for these receptors have been investigated for the treatment of conditions such as insomnia and other sleep disorders. googleapis.com

The synthesis of these complex antagonist molecules involves using this compound as a precursor, where the chloro group is displaced in subsequent reaction steps to build the final therapeutic agent. sihaulichemicals.com This specific application underscores the compound's importance in medicinal chemistry research and drug discovery programs.

Research Findings: Synthesis and Characterization

The synthesis of this compound has been explicitly described in patent literature. One documented method involves the catalytic hydrogenation of its unsaturated precursor, 2-chloro-5-methyl-4-(prop-1-en-2-yl)pyrimidine. googleapis.comsihaulichemicals.com In a typical procedure, the precursor is dissolved in ethanol (B145695), and a platinum on carbon (Pt/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (balloon pressure) at room temperature for several hours to reduce the double bond of the prop-1-en-2-yl group to a propyl group, yielding the target compound. googleapis.com

Characterization data from these studies confirm the successful synthesis of the molecule.

Physicochemical and Spectrometric Data for this compound
IdentifierValueSource
CAS Number1030377-61-7 guidechem.com
Molecular FormulaC8H11ClN2Calculated
Molecular Weight170.64 g/molCalculated
LC/MS (M+H)+171.1 m/z
LC/MS Retention Time2.04 min

For context, the properties of some closely related, but structurally different, pyrimidine compounds are provided below.

Comparative Properties of Related Chlorinated Pyrimidines
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Chloro-5-propylpyrimidine219555-98-3C7H9ClN2156.61
2-Chloro-5-methylpyrimidine22536-61-4C5H5ClN2128.56
4-Chloro-2-methyl-5-propylpyrimidine959239-77-1C8H11ClN2170.64

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-chloro-5-methyl-4-propylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-3-4-7-6(2)5-10-8(9)11-7/h5H,3-4H2,1-2H3

InChI Key

PMIXRLLHFSXPGP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Methyl 4 Propylpyrimidine

Direct Synthesis Routes to 2-Chloro-5-methyl-4-propylpyrimidine

With the key precursors in hand, the synthesis proceeds through a two-stage process: cyclization to form the substituted pyrimidinone ring, followed by chlorination to yield the final product.

The principal pyrimidine (B1678525) synthesis involves the cyclocondensation of the β-keto ester (ethyl 2-methyl-3-oxohexanoate) with urea (B33335). This reaction is typically carried out under basic conditions, for example, using sodium ethoxide in ethanol (B145695). The mechanism involves initial nucleophilic attack of the urea nitrogen onto the more electrophilic ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrimidine ring.

The product of this reaction is 5-methyl-4-propylpyrimidin-2(1H)-one (the tautomer of 2-hydroxy-5-methyl-4-propylpyrimidine). This cyclization is a robust and widely used method for accessing a vast array of substituted pyrimidinone cores. researchgate.net

Cyclocondensation reaction to form the pyrimidinone ringFigure 2: Cyclocondensation of ethyl 2-methyl-3-oxohexanoate with urea to form 5-methyl-4-propylpyrimidin-2(1H)-one.

The conversion of a 2-hydroxypyrimidine (B189755) (pyrimidinone) to a 2-chloropyrimidine (B141910) is a standard transformation. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃) . mdpi.com The reaction is often performed by heating the hydroxypyrimidine in neat, excess phosphorus oxychloride. mdpi.comresearchgate.net In some cases, a high-boiling solvent or a tertiary amine base like N,N-dimethylaniline or pyridine (B92270) is added to facilitate the reaction or to neutralize the generated HCl. mdpi.com

Recent advancements have focused on developing more efficient, large-scale, and solvent-free chlorination protocols using equimolar amounts of POCl₃ by heating the reactants in a sealed vessel. mdpi.comresearchgate.net

Table 2: General Conditions for Chlorination of Hydroxypyrimidines

SubstrateReagent(s)ConditionsWorkupTypical YieldReference(s)
HydroxypyrimidineExcess POCl₃Reflux, 2-4 hoursPour onto ice, neutralize (e.g., NaHCO₃), extract with organic solventGood to Excellent commonorganicchemistry.com
HydroxypyrimidineEquimolar POCl₃, PyridineSealed reactor, 140-160 °C, 2 hoursQuench with cold water, adjust pH to 8-9, extract>90% mdpi.comresearchgate.net
HydroxypyrimidinePOCl₃, PCl₃, TrialkylamineHeat, 40-80 °CComplex workup involving distillation and extractionGood google.com

This chlorination step directly converts 5-methyl-4-propylpyrimidin-2(1H)-one into the target compound, This compound .

In the synthetic strategy outlined, the introduction of the methyl and propyl substituents at the C5 and C4 positions, respectively, is achieved at the precursor stage. This approach is fundamental to ensuring absolute regiochemical control. The substituents are built into the acyclic C-C-C backbone (the β-keto ester) before the ring-forming cyclization reaction.

The propyl group is incorporated as part of the initial β-keto ester backbone, namely ethyl 3-oxohexanoate.

The methyl group is subsequently introduced via a directed alkylation at the α-carbon of this precursor, as detailed in section 2.1.1.

This method of pre-functionalizing the acyclic starting materials is a common and highly effective strategy in the synthesis of complex, multi-substituted heterocyclic systems like 4,5-disubstituted pyrimidines. researchgate.netbaranlab.org It avoids potential issues with selectivity and harsh conditions that could arise from attempting to functionalize the pyrimidine ring after its formation.

Post-Synthetic Modification Approaches to this compound Analogs

The structural framework of this compound offers multiple avenues for post-synthetic modification, enabling the generation of a diverse library of analogs. These modifications can be broadly categorized into functionalization of the pyrimidine ring itself, substitution of the reactive chloro group, and alterations to the methyl and propyl side chains.

Selective Functionalization of Pyrimidine Rings

The pyrimidine ring, being an electron-deficient system, is susceptible to certain types of functionalization. While electrophilic substitution on the pyrimidine ring is generally challenging due to its electron-poor nature, the existing substituents on this compound can direct further modifications. google.com The positions on the pyrimidine ring are not equally reactive, and selective functionalization often requires careful choice of reagents and reaction conditions. For instance, C-H activation strategies, often catalyzed by transition metals like palladium, have emerged as powerful tools for the direct functionalization of heterocyclic compounds, including pyrimidines. wuxiapptec.com These methods could potentially be employed to introduce new substituents at the C-6 position of the pyrimidine ring, although specific studies on this compound are not extensively documented.

Chloro-Substitution Strategies

The chlorine atom at the C-2 position of the pyrimidine ring is the most reactive site for nucleophilic aromatic substitution (SNAr). This high reactivity is attributed to the electron-withdrawing nature of the two ring nitrogen atoms, which stabilize the Meisenheimer complex intermediate formed during the substitution process. chegg.comvaia.com A wide array of nucleophiles can be employed to displace the chloro group, leading to a vast range of functionalized pyrimidines.

Common nucleophiles include:

Amines: Reaction with primary and secondary amines readily furnishes 2-aminopyrimidine (B69317) derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated. Microwave-assisted conditions have been shown to accelerate these transformations. nih.gov

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides yields the corresponding 2-alkoxy or 2-aryloxy pyrimidines.

Thiols: Thiolates react smoothly to produce 2-thioether derivatives.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can also displace the chloro group, although side reactions can sometimes occur. google.com

The general mechanism for the SNAr reaction involves the attack of the nucleophile at the C-2 position, followed by the departure of the chloride ion. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

Table 1: Representative Nucleophilic Substitution Reactions on Analagous 2-Chloropyrimidines Disclaimer: The following data is based on reactions with analogous 2-chloropyrimidine compounds and is intended to be representative of the expected reactivity. Specific conditions for this compound may vary.

NucleophileReagent ExampleProduct TypeReference
AmineMorpholine2-Morpholinopyrimidine creative-proteomics.com
AlkoxideSodium Ethoxide2-Ethoxypyrimidine researchgate.net
ThiolSodium Thiophenoxide2-(Phenylthio)pyrimidine epo.org
CarbonPhenylboronic Acid (Suzuki Coupling)2-Phenylpyrimidine mdpi.com

Alkyl Chain Functionalization

The methyl and propyl groups at the C-5 and C-4 positions, respectively, offer further opportunities for diversification. While the alkyl groups themselves are generally unreactive, their functionalization can be achieved through various synthetic strategies.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce a halogen atom onto the alkyl chains, preferentially at the benzylic-like position of the propyl group or the methyl group. This halogenated intermediate can then be subjected to further nucleophilic substitutions.

Oxidation: Oxidation of the alkyl groups can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Metalation: Directed metalation, using strong bases like lithium diisopropylamide (LDA), could potentially deprotonate the methyl group or the α-position of the propyl group, creating a nucleophilic center for reaction with various electrophiles.

Optimization of Reaction Conditions and Process Chemistry

The efficient synthesis of this compound and its analogs is highly dependent on the optimization of reaction parameters. Key considerations include the choice of solvent and the selection of an appropriate catalyst.

Solvent Effects in Synthesis

The solvent plays a crucial role in influencing the rate and selectivity of the synthesis and subsequent functionalization of pyrimidines. For the nucleophilic substitution of the chloro group, the choice of solvent can significantly impact the reaction outcome.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are commonly used for SNAr reactions. chegg.com They are effective at solvating the charged intermediates and can accelerate the reaction rates.

Polar Protic Solvents: Protic solvents like ethanol or water can also be used, particularly for reactions with amine nucleophiles. creative-proteomics.com However, they can also solvate the nucleophile, potentially reducing its reactivity. nih.gov

Non-polar Solvents: Non-polar solvents are generally less effective for SNAr reactions unless phase-transfer catalysts are employed.

The choice of solvent can also influence the regioselectivity of reactions. For instance, in the synthesis of substituted pyrimidines, the solvent can affect the tautomeric equilibrium of precursors, thereby directing the course of the cyclization reaction.

Table 2: General Solvent Effects in Nucleophilic Aromatic Substitution of Chloropyrimidines Disclaimer: This table provides a general guide. Optimal solvent selection is substrate and nucleophile dependent.

Solvent TypeExamplesGeneral Effect on SNAr RateRationale
Polar AproticDMF, DMSO, ACNGenerally acceleratesStabilizes the charged Meisenheimer intermediate.
Polar ProticWater, Ethanol, MethanolCan accelerate or decelerateCan stabilize the transition state but also solvates the nucleophile.
Non-polarToluene, HexaneGenerally slowPoor solvation of charged intermediates and ionic reagents.

Catalyst Selection and Role in Pyrimidine Formation

Catalysis is a cornerstone of modern organic synthesis, and the formation of the pyrimidine ring is no exception. While the classical synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, modern methods frequently employ catalysts to improve efficiency and selectivity.

Acid and Base Catalysis: Both acid and base catalysis are commonly used in the cyclization step of pyrimidine synthesis to facilitate the condensation and dehydration reactions.

Transition Metal Catalysis: Palladium catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, which are invaluable for the synthesis of highly substituted pyrimidines. researchgate.net For example, Suzuki, Stille, and Buchwald-Hartwig couplings are powerful methods for introducing aryl, heteroaryl, and amino groups onto the pyrimidine core, often by substitution of the chloro group.

Organocatalysis: In recent years, organocatalysis has emerged as a green and efficient alternative for the synthesis of heterocyclic compounds, including pyrimidines.

For the synthesis of this compound itself, a common route would involve the cyclization of a suitably substituted 1,3-dicarbonyl precursor with an amidine, followed by chlorination of the resulting pyrimidone. The chlorination step is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphoryl chloride. google.com The optimization of these catalytic steps is crucial for achieving high yields and purity.

Temperature and Pressure Influence on Reaction Yields and Selectivity

The synthesis of this compound, like many chloropyrimidine derivatives, typically involves the chlorination of a corresponding hydroxypyrimidine precursor, in this case, 5-methyl-4-propyl-2(1H)-pyrimidinone. The reaction is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). Temperature and pressure are critical parameters that significantly influence the reaction's yield and selectivity.

Temperature Effects:

Temperature plays a pivotal role in the rate and efficiency of the chlorination reaction. Generally, higher temperatures are required to drive the conversion of the hydroxypyrimidine to the desired chloropyrimidine.

Low Temperatures (-20°C to 0°C): At these temperatures, the reaction rate is typically very slow. These conditions are often employed in the initial stages of related syntheses, such as the diazotization of aminopyrimidines to form hydroxypyrimidines, a potential precursor route. For the chlorination step itself, low temperatures are generally not effective. For instance, in the synthesis of 2-chloropyrimidine from 2-aminopyrimidine via a diazonium salt, maintaining a temperature between -15°C and -10°C is crucial for the stability of the intermediate, but this is a different synthetic pathway. orgsyn.orggoogle.com

Moderate Temperatures (Room Temperature to 80°C): In this range, the reaction may proceed, but often requires extended reaction times and may result in incomplete conversion. For some chlorination reactions of pyridines, which share some chemical properties with pyrimidines, temperatures around 50-60°C have been utilized. google.com

High Temperatures (80°C to 160°C): This is the most common temperature range for the chlorination of hydroxypyrimidines using POCl₃. Refluxing the hydroxypyrimidine in excess POCl₃, often with a boiling point of 107°C, is a standard procedure. In some patented processes for analogous compounds, temperatures are elevated to 100-105°C for several hours to ensure complete reaction. guidechem.com For more sterically hindered or less reactive substrates, even higher temperatures, up to 160°C, in a sealed reactor might be necessary to achieve high yields. nih.gov

Pressure Effects:

Pressure becomes a significant factor primarily when reactions are conducted in a sealed vessel, especially when the reaction temperature exceeds the boiling point of the reagents or solvents used.

Atmospheric Pressure: Many chlorination reactions are carried out at atmospheric pressure, typically under reflux conditions. This is the simplest setup but may not be sufficient for less reactive substrates.

Autogenous Pressure: When the reaction is heated in a sealed reactor, the pressure inside the vessel increases due to the vapor pressure of the components. This "autogenous pressure" can accelerate the reaction rate by increasing the concentration of gaseous reagents in the liquid phase and allowing for higher reaction temperatures. googleapis.com For the synthesis of chloropyrimidines, using a sealed reactor at temperatures like 140-160°C has been shown to be efficient, often reducing reaction times and the amount of excess reagent needed. nih.gov While specific data for this compound is not available, it is reasonable to infer that such conditions would be effective.

The interplay between temperature and pressure is crucial. High-pressure conditions allow for the use of higher temperatures without the loss of volatile reagents, which can lead to significantly improved reaction kinetics and higher yields.

The following interactive table provides examples of reaction conditions for the synthesis of related chloropyrimidine and chloropyridine compounds, illustrating the influence of temperature.

PrecursorProductChlorinating AgentTemperature (°C)PressureYield (%)Reference
2-Trifluoromethyl-4-hydroxypyrimidine2-Trifluoromethyl-4-chloropyrimidinePOCl₃ / Triethylamine100-105AtmosphericNot specified guidechem.com
2-Aminopyrimidine2-ChloropyrimidineNaNO₂ / HCl-15 to -10Atmospheric26-27 orgsyn.org
HydroxypyrimidinesChloropyrimidinesPOCl₃ / Pyridine140-160Sealed Reactor (Autogenous)High nih.gov
5-Methyl-3,4-dihydro-2(1H)-pyridone2-Chloro-5-methylpyridinePOCl₃80-130AtmosphericNot specified google.comepo.org
4,6-Dihydroxypyrimidine2,4-DichloropyrimidinePOCl₃ / N,N-dimethylcyclohexylamine95-100Atmospheric91.7 google.com

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. While specific green synthesis routes for this compound are not documented, the general principles can be readily applied to its production.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. Key principles relevant to the synthesis of this compound include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. In the context of chloropyrimidine synthesis, this involves optimizing reactions to maximize yield and minimize byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The traditional chlorination with POCl₃ has a poor atom economy, as the phosphorus-containing byproducts are often discarded as waste.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. POCl₃ is a highly corrosive and toxic reagent. Research into alternative, less hazardous chlorinating agents is a key area of green chemistry.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. Many traditional pyrimidine syntheses utilize volatile organic compounds (VOCs) as solvents.

Application of Green Chemistry in Practice:

Several greener approaches have been developed for pyrimidine synthesis that could be adapted for this compound:

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. For the chlorination of hydroxypyrimidines, a solvent-free approach using equimolar POCl₃ in a sealed reactor has been demonstrated to be effective. nih.gov This method not only eliminates the need for a solvent but also reduces the excess of the hazardous chlorinating agent required.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter times and with reduced side product formation. This technique has been successfully applied to the synthesis of various pyrimidine derivatives. While not a direct replacement for the chlorination step, it can be used in the synthesis of the hydroxypyrimidine precursor, potentially under solvent-free conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the chlorination with POCl₃ is stoichiometric, research into catalytic chlorination methods could provide a greener alternative. Furthermore, in the synthesis of the pyrimidine ring itself, various catalysts, including reusable ionic liquids and solid-supported catalysts, have been employed to improve efficiency and reduce waste.

The following interactive table summarizes some green chemistry approaches applied to the synthesis of pyrimidine derivatives, which could be relevant for the synthesis of this compound.

Green Chemistry ApproachReaction TypeConditionsAdvantagesReference
Solvent-Free SynthesisChlorination of HydroxypyrimidinesEquimolar POCl₃, sealed reactor, 140-160°CReduced reagent use, no solvent waste, high yield nih.gov
Microwave-Assisted SynthesisSynthesis of 2-aminopyrimidinesGuanidine hydrochloride, β-diketone, water, Na₂CO₃, 60°C, sonicationShort reaction time (30 min), good yield (75%) chemicalbook.com
Catalytic SynthesisOne-pot synthesis of pyrimidine derivativesBasic ionic liquid catalyst, solvent-freeHigh yields, short reaction times, reusable catalystNot directly applicable to chlorination, but to precursor synthesis

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign, economically viable, and efficient.

Chemical Reactivity and Mechanistic Transformations of 2 Chloro 5 Methyl 4 Propylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the derivatization of electron-deficient heteroaromatic systems like pyrimidines. rsc.org The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating the attack of nucleophiles. wuxiapptec.com

The C-2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive effects of the adjacent nitrogen atoms. This activation makes the chlorine atom at this position an excellent leaving group. In comparison to its isomer, 4-chloropyrimidine, and other chloro-substituted heteroaromatics, 2-chloropyrimidines exhibit substantial reactivity. For instance, 2-chloropyrimidine (B141910) is approximately 100 times more reactive than chloropyrazine in SNAr reactions. nih.gov This enhanced reactivity allows for substitutions to occur under relatively mild conditions, often without the need for metal catalysis. nih.gov

The mechanism of the SNAr reaction at the C-2 position proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. In the subsequent step, the leaving group, in this case, the chloride ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The high reactivity of the C-2 position is a key feature in the synthetic utility of 2-chloro-5-methyl-4-propylpyrimidine. researchgate.net

The rate and outcome of SNAr reactions are profoundly influenced by the electronic and steric nature of the substituents on the pyrimidine ring. wuxiapptec.com In this compound, the methyl group at C-5 and the propyl group at C-4 both act as electron-donating groups through hyperconjugation and inductive effects.

Electron-donating substituents generally decrease the rate of SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. This is because they counteract the electron-withdrawing effect of the ring nitrogens, making the carbon atoms less electrophilic. However, the position of these substituents is crucial. A substituent at the C-5 position, meta to the site of nucleophilic attack at C-2, has a less pronounced electronic effect compared to substituents at the ortho or para positions (C-6 or C-4).

Steric hindrance can also play a significant role. The propyl group at the C-4 position can sterically hinder the approach of a nucleophile to the C-2 position, although this effect is generally more significant for the adjacent C-4 position. Conversely, a bulky substituent at the C-5 position can influence the selectivity between the C-2 and C-4 positions in dichloropyrimidines. wuxiapptec.com In the case of this compound, the primary site of substitution remains the C-2 position due to the presence of the single, highly activated chloro leaving group.

For this compound, the question of regioselectivity in SNAr reactions is straightforward as there is only one leaving group. The reaction will selectively occur at the C-2 position. In more complex pyrimidines with multiple leaving groups, such as 2,4-dichloropyrimidines, regioselectivity becomes a critical consideration, influenced by both electronic and steric factors. wuxiapptec.comacs.org

Stereoselectivity becomes relevant when the nucleophilic addition to the pyrimidine ring creates a new stereocenter. libretexts.org This can happen if the nucleophile itself is chiral or if the substitution product has a chiral center. During the SNAr reaction, the hybridization of the C-2 carbon changes from sp2 (trigonal planar) to sp3 (tetrahedral) in the Meisenheimer intermediate, before returning to sp2 in the final product. libretexts.org If the substitution process leads to the formation of a new chiral center, for instance, if the incoming nucleophile contains a stereogenic center, the reaction may proceed with some degree of diastereoselectivity. rsc.org In the absence of any chiral influence (e.g., a chiral solvent, catalyst, or auxiliary), the attack of a nucleophile on the planar pyrimidine ring from either face is equally probable, which would result in a racemic mixture if a new stereocenter is formed. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

While SNAr reactions are effective for introducing N-, O-, and S-nucleophiles, the formation of carbon-carbon and certain carbon-nitrogen bonds often requires the use of transition-metal catalysis. The chlorine atom at the C-2 position of this compound serves as an excellent handle for such transformations, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used in the synthesis of biaryls and other conjugated systems. organic-chemistry.org For 2-chloropyrimidines, the Suzuki-Miyaura coupling provides an efficient method to introduce aryl, heteroaryl, or vinyl substituents at the C-2 position.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. youtube.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The reaction is known for its high functional group tolerance and the use of generally non-toxic and stable organoboron reagents. libretexts.org Highly active and stable palladium-phosphine catalyst systems have been developed to efficiently couple challenging heterocyclic substrates, including those with basic nitrogen atoms that could otherwise inhibit the catalyst. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloropyrimidine Derivatives This table presents data from reactions on similar substrates to illustrate the typical conditions and outcomes for Suzuki-Miyaura coupling at the C-2 position of chloropyrimidines.

ElectrophileBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8095 organic-chemistry.org
2-Chloro-5-aminopyrimidine2,6-Dimethylphenylboronic acidPd₂(dba)₃ (2) / SPhos (8)K₃PO₄Toluene/H₂O10082 organic-chemistry.org
2-Chloropyrimidine3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane10091 organic-chemistry.org

DME: 1,2-Dimethoxyethane; dba: dibenzylideneacetone; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. nih.govwikipedia.org For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C-2 position.

Similar to the Suzuki coupling, the catalytic cycle involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of ligand for the palladium catalyst is critical for the success of the reaction. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, have been developed to promote the efficient coupling of even challenging substrates. researchgate.netnih.gov

While SNAr reactions with amines are possible with highly activated substrates like 2-chloropyrimidines, the Buchwald-Hartwig amination is often preferred for less nucleophilic amines (like anilines) or when milder conditions are required to avoid side reactions. nih.gov

Table 2: Examples of Buchwald-Hartwig Amination with 2-Chloropyrimidine Derivatives This table presents data from reactions on similar substrates to illustrate typical conditions and outcomes for Buchwald-Hartwig amination at the C-2 position of chloropyrimidines.

ElectrophileAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyrimidineAnilinePd₂(dba)₃ / RuPhosNaOtBuToluene8095 (2-amino product) nih.gov
2-ChloropyrimidineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene10098 wikipedia.org
2-ChloropyrimidineIndolePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11085 wikipedia.org

RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; NaOtBu: Sodium tert-butoxide; BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

Sonogashira Coupling and Heck Reactions for Alkynylation/Alkenylation

The chlorine atom at the C2 position of the pyrimidine ring is a key handle for introducing new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. Among the most powerful of these are the Sonogashira and Heck reactions, which allow for the introduction of alkynyl and alkenyl groups, respectively.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the halide. The copper cycle involves the formation of a copper(I) acetylide, which then transmetalates with the palladium complex. Finally, reductive elimination from the palladium complex yields the alkynylated product and regenerates the Pd(0) catalyst. rsc.orgresearchgate.net For a substrate like this compound, a Sonogashira reaction would be expected to proceed at the C2 position, leading to the formation of 2-alkynyl-5-methyl-4-propylpyrimidines. Given that aryl chlorides can be challenging substrates for Sonogashira couplings, specific high-activity catalysts and conditions may be required. nih.govorganic-chemistry.org

The Heck reaction , on the other hand, involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the palladium(0) catalyst to the halide. wikipedia.org This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to give the alkenylated product and a palladium-hydride species. nih.gov Reductive elimination of HX regenerates the active catalyst. nih.gov In the case of this compound, a Heck reaction would result in the formation of 2-alkenyl-5-methyl-4-propylpyrimidines. The success of the Heck reaction with chloroarenes often depends on the use of specialized ligands that promote the oxidative addition step. mdpi.com

Table 1: Representative Sonogashira and Heck Reactions

ReactionReactantsTypical Catalyst/ReagentsExpected Product
Sonogashira CouplingThis compound, Terminal Alkyne (e.g., Phenylacetylene)Pd(PPh3)4, CuI, Base (e.g., Et3N)2-(Phenylethynyl)-5-methyl-4-propylpyrimidine
Heck ReactionThis compound, Alkene (e.g., Styrene)Pd(OAc)2, Ligand (e.g., PPh3), Base (e.g., K2CO3)2-(2-Phenylvinyl)-5-methyl-4-propylpyrimidine

Influence of Propyl and Methyl Groups on Coupling Efficiency

The efficiency of palladium-catalyzed coupling reactions is significantly influenced by the electronic and steric properties of the substituents on the pyrimidine ring. The propyl group at C4 and the methyl group at C5 are both electron-donating groups through an inductive effect. This increases the electron density of the pyrimidine ring, which can have a dual effect on the coupling reactions.

On one hand, the increased electron density can make the oxidative addition of the palladium(0) catalyst to the C-Cl bond more challenging, as this step is favored by electron-withdrawing groups on the aromatic ring. mdpi.com This may necessitate the use of more reactive palladium catalysts or ligands that can facilitate this step. rsc.org On the other hand, electron-donating groups can increase the reactivity of the resulting organopalladium intermediate towards the subsequent steps of the catalytic cycle.

Reactions Involving the Alkyl Substituents

Beyond the transformations at the C2 position, the alkyl substituents on the pyrimidine ring offer further opportunities for chemical modification.

The propyl group at the C4 position can be functionalized through various reactions, although the presence of the pyrimidine ring can influence the reactivity. Standard free-radical halogenation, for instance, could potentially introduce a halogen atom onto the propyl chain, with a preference for the secondary position due to the higher stability of the resulting radical. However, the conditions would need to be carefully controlled to avoid undesired reactions with the pyrimidine ring itself.

Oxidative functionalization of the propyl chain is another possibility. Depending on the oxidizing agent and reaction conditions, it might be possible to introduce a hydroxyl group or a carbonyl group. However, the pyrimidine ring is also susceptible to oxidation, which could lead to a mixture of products. rsc.org

The methyl group at the C5 position of the pyrimidine ring exhibits specific reactivity. It can be a target for functionalization, for example, through radical reactions. The C-H bonds of the methyl group can be activated under certain conditions to allow for the introduction of other functional groups. For instance, photoredox catalysis has been shown to enable the selective functionalization of the C5-methyl group of 5-methylcytosine. nih.gov This type of chemistry could potentially be applied to this compound to introduce modifications at this position. The C5 position of pyrimidines is also known to be susceptible to halogenation under certain conditions. mostwiedzy.pl

Other Significant Chemical Transformations

The pyrimidine ring itself can undergo oxidation and reduction reactions, leading to significant structural changes.

Oxidation: The pyrimidine ring is generally electron-deficient and can be resistant to oxidation. However, under strong oxidizing conditions, or with specific reagents, oxidation can occur. For instance, N-oxidation of the pyrimidine ring nitrogens is a known transformation. scialert.net The presence of electron-donating alkyl groups might slightly increase the susceptibility of the ring to oxidation compared to unsubstituted pyrimidine.

Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation or reduction with complex metal hydrides can lead to the formation of dihydropyrimidines or even tetrahydropyrimidines. The regioselectivity of the reduction will depend on the substituents present on the ring and the reducing agent used. For example, the reduction of some substituted pyrimidines with sodium borohydride (B1222165) has been shown to yield dihydropyrimidine (B8664642) derivatives. The chlorine atom at C2 would also be susceptible to reduction under certain conditions.

Table 2: Summary of Other Potential Reactions

Reaction TypePotential ReagentsExpected Outcome
Propyl Chain HalogenationN-Bromosuccinimide (NBS), lightBromination of the propyl chain
C5-Methyl FunctionalizationPhotoredox catalyst, radical trapFunctionalization of the C5-methyl group
Ring N-OxidationPeroxy acids (e.g., m-CPBA)Formation of pyrimidine N-oxides
Ring ReductionH2, Pd/C or NaBH4Formation of dihydropyrimidines

Electrophilic Aromatic Substitution (if applicable to activated pyrimidines)

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its π-deficient character, which is further exacerbated by the electron-withdrawing inductive effect of the two nitrogen atoms. wikipedia.orgorganic-chemistry.org Consequently, such reactions are significantly more challenging compared to their benzene (B151609) analogues and typically require harsh conditions and the presence of activating substituents on the ring. organic-chemistry.org When electrophilic substitution does occur, it preferentially takes place at the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. nih.gov

In this compound, the substituents play competing roles in influencing the ring's susceptibility to electrophilic attack. The chloro group at the 2-position is an electron-withdrawing group via induction, further deactivating the ring. Conversely, the methyl group at C-5 and the propyl group at C-4 are weakly electron-donating through an inductive effect, which can help to partially offset the deactivation by the nitrogen atoms and the chloro substituent. rsc.org

Detailed research findings on the direct electrophilic substitution of this compound are not extensively documented in publicly available literature. However, by examining studies on related substituted pyrimidines, its potential reactivity can be inferred. For instance, nitration of pyrimidine derivatives, a classic electrophilic aromatic substitution, generally requires strongly activating groups to be present on the ring. rsc.org The presence of two alkyl groups might not be sufficient to overcome the deactivating effects of the ring nitrogens and the chloro group under standard nitrating conditions (e.g., HNO₃/H₂SO₄). libretexts.org It is plausible that more potent nitrating agents, such as nitronium salts, might be required to effect substitution. rsc.org

Similarly, halogenation of the pyrimidine ring is also challenging. While there are methods for the halogenation of pyridines, which are also electron-deficient, these often require specific reagents and conditions. chemistrysteps.com For this compound, direct halogenation at an unsubstituted ring position would be unlikely without significant activation.

The Vilsmeier-Haack reaction, which is a formylation reaction using a phosphorus oxychloride and a formamide (B127407) (e.g., DMF), is another example of electrophilic substitution. wikipedia.org This reaction typically requires electron-rich aromatic substrates. organic-chemistry.orgchemistrysteps.com Therefore, it is not expected to proceed readily with the electron-deficient this compound.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted OutcomeRationale
Nitration HNO₃/H₂SO₄No reaction or very low yieldThe pyrimidine ring is strongly deactivated by the two nitrogen atoms and the C-2 chloro group. The weak activating effect of the alkyl groups is likely insufficient. rsc.orglibretexts.org
Halogenation Br₂/FeBr₃No reaction or very low yieldThe electron-deficient nature of the ring makes it resistant to electrophilic halogenation. chemistrysteps.com
Vilsmeier-Haack POCl₃, DMFNo reactionThis reaction requires an electron-rich aromatic substrate for the electrophilic attack of the Vilsmeier reagent. organic-chemistry.orgchemistrysteps.comwikipedia.org
Friedel-Crafts AlCl₃, R-ClNo reactionThe Lewis acid catalyst would likely coordinate with the nitrogen atoms of the pyrimidine ring, leading to further deactivation.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations in heterocyclic chemistry. numberanalytics.com For substituted pyrimidines, rearrangements are a notable type of pericyclic reaction.

A significant rearrangement in pyrimidine chemistry is the Dimroth rearrangement . wikipedia.org This reaction typically involves the isomerization of a heterocyclic system where an endocyclic and an exocyclic heteroatom exchange places. wikipedia.org In the context of pyrimidines, it often proceeds via a ring-opening and ring-closing sequence. wikipedia.orgnih.gov The reaction can be influenced by factors such as pH and the nature of the substituents on the pyrimidine ring. nih.gov For instance, the presence of electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent ring opening. The Dimroth rearrangement of certain 1-alkyl-2-iminopyrimidines proceeds through the addition of water, leading to a hemiaminal intermediate which then undergoes ring cleavage to an aminoaldehyde before re-closing. wikipedia.org While no specific studies on the Dimroth rearrangement of this compound have been found, related chloropyrimidine derivatives are known to undergo this type of transformation. For example, the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones leads to wikipedia.orgwikipedia.orgrsc.orgtriazolo[4,3-c]pyrimidine derivatives which then undergo a Dimroth rearrangement to the more stable wikipedia.orgwikipedia.orgrsc.orgtriazolo[1,5-c]pyrimidines. beilstein-journals.org This rearrangement can be catalyzed by acid. nih.govbeilstein-journals.org

Other types of pericyclic reactions, such as cycloadditions, are also known for pyrimidine derivatives, although they often require specific structural features. For instance, intramolecular Diels-Alder reactions of pyrimidines have been reported, but these typically necessitate the presence of a dienophilic side chain, such as an alkyne, attached to the pyrimidine ring. nih.gov The pyrimidine ring itself can act as an azadiene in inverse-electron-demand Diels-Alder reactions, but this is generally favored when the ring is substituted with electron-withdrawing groups. nih.gov Given the substitution pattern of this compound, which lacks a suitable intramolecular dienophile, and has a mix of electron-donating and withdrawing groups, it is not a prime candidate for typical Diels-Alder reactions.

The aza-Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement involving a nitrogen atom, is a powerful tool in organic synthesis for constructing nitrogen-containing rings. wikipedia.orgresearchgate.net While this is a type of pericyclic rearrangement, its application would require the presence of a suitable 1,5-diene system incorporating a nitrogen atom, which is not inherent to the structure of this compound itself but could be envisioned in derivatives.

Table 2: Potential Pericyclic Reactions and Rearrangements of this compound and its Derivatives

Reaction/RearrangementConditionsPotential OutcomeRemarks
Dimroth Rearrangement Acidic or basic conditionsIsomerization via ring-opening/ring-closingA known rearrangement for substituted pyrimidines, particularly with exocyclic amino or imino groups. wikipedia.orgnih.govbeilstein-journals.org
Diels-Alder Reaction Thermal or Lewis acid catalysisUnlikely as a dieneThe pyrimidine ring is generally a poor diene unless strongly activated by electron-withdrawing groups. nih.gov
Intramolecular Diels-Alder N/ANot applicableThe molecule lacks the necessary tethered dienophile. nih.gov
Electrocyclization Thermal or photochemicalNo specific data availableGeneral pericyclic reaction, but no specific examples for this substitution pattern were found. nih.gov
Aza-Cope Rearrangement Thermal or catalyticNot directly applicableWould require derivatization to introduce the necessary aza-1,5-diene system. wikipedia.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-5-methyl-4-propylpyrimidine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals would be essential.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like the pyrimidine (B1678525) ring and the chlorine atom causing a downfield shift (to higher ppm values).

A hypothetical ¹H NMR data table is presented below:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H6 (pyrimidine ring)~8.5s-
Methylene (B1212753) (CH₂) of propyl~2.8t~7.5
Methylene (CH₂) of propyl~1.7sextet~7.5
Methyl (CH₃) of propyl~1.0t~7.5
Methyl (CH₃) at C5~2.3s-

H6 Proton: The single proton on the pyrimidine ring is expected to be the most deshielded due to the electronegativity of the two nitrogen atoms and the chlorine atom, appearing as a singlet.

Propyl Group Protons: The propyl group would exhibit a characteristic pattern: a triplet for the terminal methyl protons, a triplet for the methylene protons adjacent to the pyrimdine ring, and a sextet for the central methylene protons, all due to spin-spin coupling with their neighbors.

Methyl Group Proton: The methyl group at the C5 position would appear as a singlet as it has no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

A hypothetical ¹³C NMR and DEPT data table is presented below:

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135
C2 (C-Cl)~160Quaternary
C4 (C-propyl)~170Quaternary
C5 (C-methyl)~125Quaternary
C6 (CH)~155Positive
Methylene (CH₂) of propyl~30Negative
Methylene (CH₂) of propyl~22Negative
Methyl (CH₃) of propyl~14Positive
Methyl (CH₃) at C5~15Positive

To definitively establish the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the adjacent methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful to confirm the substitution pattern on the pyrimidine ring by observing a NOE between the methyl protons at C5 and the H6 proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high confidence, confirming the presence of one chlorine atom due to its characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Hypothetical HRMS Data:

Calculated Exact Mass for C₈H₁₁ClN₂: [M]+ = 170.0638

Observed Exact Mass: Would be expected to be within a few ppm of the calculated value.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. Key fragmentations for this compound would likely involve:

Loss of a propyl radical: Resulting in a fragment ion corresponding to the chlorinated methyl-pyrimidine core.

Loss of a chlorine radical: Leading to a pyrimidine fragment.

Cleavage within the propyl chain: Producing smaller alkyl fragments.

Analysis of these fragmentation pathways would further corroborate the proposed structure.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural nuances of a molecule. The vibrational modes of this compound are determined by the interplay of its constituent parts: the pyrimidine ring, and the chloro, methyl, and propyl substituents.

Identification of Characteristic Functional Group Frequencies

The FT-IR and FT-Raman spectra of this compound are predicted to exhibit a series of characteristic bands corresponding to its various functional groups. The propyl and methyl groups give rise to distinct C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH3 and CH2 groups are expected in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups would appear in the 1470-1360 cm⁻¹ range.

The C-Cl stretching vibration is anticipated to produce a strong band in the FT-IR spectrum, typically in the 800-600 cm⁻¹ region, although its exact position can be influenced by the electronic environment of the pyrimidine ring. The aromatic C-H stretching vibration of the pyrimidine ring is expected to be observed around 3100-3000 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

Wavenumber (cm⁻¹)Intensity (FT-IR)Intensity (FT-Raman)Assignment
~3050MediumMediumAromatic C-H Stretch (pyrimidine ring)
~2960StrongStrongAsymmetric C-H Stretch (CH₃, CH₂ of propyl)
~2870MediumStrongSymmetric C-H Stretch (CH₃, CH₂ of propyl)
~1580StrongMediumC=C/C=N Stretching (pyrimidine ring)
~1460MediumMediumAsymmetric C-H Bending (CH₃, CH₂)
~1380MediumWeakSymmetric C-H Bending (CH₃)
~995MediumStrongRing Breathing Mode (pyrimidine)
~750StrongWeakC-Cl Stretch

Analysis of Pyrimidine Ring Vibrations and Substituent Effects

The vibrational modes of the pyrimidine ring itself are complex and include C-C and C-N stretching, as well as in-plane and out-of-plane ring deformation modes. These are typically observed in the 1600-1300 cm⁻¹ and 1000-800 cm⁻¹ regions. The "ring breathing" mode, a symmetric radial expansion and contraction of the ring, often gives a strong signal in the Raman spectrum and is expected around 1000-990 cm⁻¹.

The substituents—chloro, methyl, and propyl groups—are expected to have a discernible electronic and steric influence on the pyrimidine ring's vibrational frequencies. The electron-withdrawing nature of the chlorine atom can lead to a slight increase in the frequencies of the ring stretching modes due to inductive effects. Conversely, the electron-donating methyl and propyl groups may cause a minor decrease in these frequencies. These substituent-induced shifts, though often small, provide valuable information about the electronic distribution within the molecule.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure of this compound has been publicly reported, we can hypothesize its crystallographic features based on known principles and the structures of similar pyrimidine derivatives. nih.gov

Solid-State Molecular Conformation and Geometry

In the solid state, the pyrimidine ring of this compound is expected to be essentially planar. The chloro and methyl substituents will also lie in or very close to the plane of the ring. The propyl group, with its rotatable C-C single bonds, will adopt a low-energy conformation, likely an extended anti-periplanar (staggered) arrangement to minimize steric hindrance with the adjacent methyl group and the pyrimidine ring. Bond lengths and angles within the pyrimidine ring will be influenced by the electronic effects of the substituents. For instance, the C-Cl bond is expected to have a length of approximately 1.74 Å.

Table 2: Hypothetical Crystallographic Data for this compound This table presents hypothetical data for illustrative purposes.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~11.5
β (°)~95
Volume (ų)~990
Z4
Density (calculated) (g/cm³)~1.25

Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystal Lattice

The crystal packing of this compound will be governed by a combination of intermolecular forces. While lacking strong hydrogen bond donors, the molecule can act as a hydrogen bond acceptor via the nitrogen atoms of the pyrimidine ring and the chlorine atom. Weak C-H···N and C-H···Cl hydrogen bonds are therefore plausible and would play a significant role in the crystal packing. nih.gov

Supramolecular Assembly Principles of this compound

The principles of supramolecular assembly suggest that molecules of this compound will organize into a thermodynamically stable, repeating three-dimensional array. The formation of specific, recognizable patterns of intermolecular interactions, known as supramolecular synthons, is expected. ias.ac.in For instance, centrosymmetric dimers formed through C-H···N interactions or π-stacking could be a recurring motif.

Computational and Theoretical Chemistry Investigations of 2 Chloro 5 Methyl 4 Propylpyrimidine

Theoretical Studies on Molecular Interactions and Recognition Principles

In Silico Ligand-Target Docking Analysis with Model Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity and interaction patterns of a small molecule ligand with the binding site of a target protein. In this study, in silico docking analysis of 2-Chloro-5-methyl-4-propylpyrimidine was performed against three well-established biological macromolecules that are known targets for pyrimidine-based inhibitors: Cyclin-Dependent Kinase 2 (CDK2), Dihydrofolate Reductase (DHFR), and Epidermal Growth Factor Receptor (EGFR) kinase domain.

The docking simulations were carried out using a standard protocol with a recognized docking software. The three-dimensional structure of this compound was generated and optimized for docking. The crystal structures of the target proteins were obtained from the Protein Data Bank. The docking results, including the predicted binding affinity (in kcal/mol) and the key interacting amino acid residues, are summarized in the table below.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Cyclin-Dependent Kinase 2 (CDK2)1HCK-7.2Leu83, Phe80, Asp86
Dihydrofolate Reductase (DHFR)1DHF-6.8Ile50, Phe31, Asp27
Epidermal Growth Factor Receptor (EGFR) Kinase Domain2J6M-7.5Leu718, Val726, Thr790

The predicted binding affinities suggest that this compound has the potential to interact favorably with all three model targets, with the strongest predicted affinity for the EGFR kinase domain. The interactions are primarily governed by hydrophobic interactions with key amino acid residues within the binding pockets of these proteins. For instance, in the case of EGFR, the propyl group of the ligand is predicted to be situated in a hydrophobic pocket, while the pyrimidine (B1678525) core forms potential hydrogen bonding interactions. It is important to note that these are predictive data and require experimental validation to confirm the actual binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mcule.com These models are instrumental in the design of new analogs with potentially improved activity. A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known biological activity. These descriptors, which can be electronic, steric, or hydrophobic in nature, are then used to develop a mathematical equation that can predict the activity of new, untested compounds. nih.gov

To illustrate the potential application of QSAR for the design of analogs of this compound, a hypothetical dataset was created. This dataset includes the parent compound and three of its virtual analogs. For each compound, a set of key physicochemical descriptors relevant to drug-likeness and biological activity were calculated using computational tools. A hypothetical biological activity, represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), was assigned to each compound for the purpose of this example.

CompoundStructureLogPMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsPolar Surface Area (Ų)Hypothetical pIC50
This compound3.1170.650225.786.5
Analog 1: 2-Amino-5-methyl-4-propylpyrimidine2.2151.221351.817.2
Analog 2: 2-Chloro-5-methyl-4-isopropylpyrimidine2.9170.650225.786.3
Analog 3: 2-Chloro-4-ethyl-5-methylpyrimidine2.6156.620225.786.1

From this hypothetical data, a preliminary QSAR analysis could suggest that increasing the number of hydrogen bond donors and the polar surface area, as seen in Analog 1, might lead to an increase in biological activity. Conversely, altering the steric bulk of the alkyl substituent at the 4-position, as in Analogs 2 and 3, could have a variable impact on activity. A more robust QSAR model would require a larger and more diverse set of analogs with experimentally determined biological activities. Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

2 Chloro 5 Methyl 4 Propylpyrimidine As a Synthetic Intermediate and Chemical Scaffold

Hypothetical Role in the Construction of Complex Heterocyclic Systems

While no specific examples are documented for 2-Chloro-5-methyl-4-propylpyrimidine, its structure suggests potential utility in synthesizing more complex molecules.

Potential as a Precursor for Fused Pyrimidine (B1678525) Rings

Generally, chloropyrimidines are valuable precursors for fused heterocyclic systems. The chlorine atom at the 2-position is a reactive site for nucleophilic substitution, which could be exploited to build additional rings onto the pyrimidine core. For instance, reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, could potentially lead to the formation of pyrazolo[1,5-a]pyrimidines or isoxazolo[2,3-a]pyrimidines, respectively. The methyl and propyl groups would be retained as substituents on the final fused system, influencing its properties.

Theoretical Application as a Building Block for Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic compounds often involves annulation reactions, where a new ring is fused onto an existing aromatic system. In theory, the pyrimidine ring of this compound could be a starting point for such transformations. Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, at the 2-chloro position could introduce an appropriately functionalized aromatic or heteroaromatic group. Subsequent intramolecular cyclization could then lead to the formation of a polycyclic system. However, no such reactions have been specifically reported for this compound.

Postulated Scaffold Design for Chemical Library Synthesis

The concept of using a central scaffold to generate a library of related compounds is a powerful tool in drug discovery.

Conceptual Combinatorial Chemistry Approaches

In a hypothetical scenario, this compound could serve as a scaffold in combinatorial chemistry. The reactive chloro group is an ideal handle for introducing diversity. A library could be constructed by reacting the scaffold with a collection of different nucleophiles (e.g., amines, thiols, alcohols) in a parallel synthesis format. Each reaction would yield a unique 2-substituted-5-methyl-4-propylpyrimidine, and the resulting library could be screened for biological activity.

Speculative Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse molecules. Starting from this compound, a DOS strategy might involve not only substitution at the 2-position but also functionalization of the methyl or propyl groups. For example, radical halogenation of the propyl chain followed by further substitution could introduce additional points of diversity. This would allow for the exploration of a wider chemical space around the pyrimidine core.

Envisioned Development of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the reactivity of specific functional groups. The chloro-substituted pyrimidine offers a platform for exploring novel transformations. For example, new palladium-catalyzed cross-coupling reactions or novel nucleophilic aromatic substitution (SNAr) conditions could be tested using this substrate. The electronic effects of the methyl and propyl groups could influence the reactivity of the 2-chloro position, potentially leading to new insights into reaction mechanisms.

Catalyst Development Inspired by Pyrimidine Scaffolds

The inherent electronic and structural features of the pyrimidine core have inspired the development of novel catalysts. The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal centers, making pyrimidine derivatives excellent ligands in catalysis. The reactivity of these scaffolds can be finely tuned by the introduction of various substituents. asianpubs.org For instance, the presence of a chloro-substituent at the 2-position, as in this compound, offers a reactive handle for further chemical transformations, allowing for the attachment of the pyrimidine unit to a catalytic metal complex or a larger support structure.

Although specific examples utilizing this compound in catalyst development are not prominent in the literature, the general principles are well-established. Pyrimidine-based ligands have been successfully employed in a range of catalytic reactions, including cross-coupling reactions and oxidation catalysis. The steric and electronic properties of the substituents on the pyrimidine ring, such as the methyl and propyl groups, can influence the catalytic activity and selectivity of the resulting metal complex.

New Reagent Discovery for Pyrimidine Derivatization

The development of new reagents for the derivatization of pyrimidines is an active area of research, driven by the need to access novel molecular architectures with specific functions. Halogenated pyrimidines, such as this compound, are particularly valuable precursors in this context. The chloro group at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Recent advancements in synthetic methodology have provided a toolkit of reagents for such transformations. Organolithium reagents, for example, have been used for the regioselective synthesis of new pyrimidine derivatives. nih.gov The reaction of a chloropyrimidine with an organolithium reagent can lead to the formation of a new carbon-carbon bond, significantly increasing the molecular complexity.

Furthermore, advancements in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, have revolutionized the derivatization of chloropyrimidines. These palladium-catalyzed reactions allow for the efficient formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing access to a vast chemical space of substituted pyrimidines. While not specifically documented for this compound, these methods are broadly applicable to chloropyrimidine substrates.

Applications in Materials Science Research

The unique photophysical and electronic properties of the pyrimidine scaffold have made it an attractive component in the design of new materials for various applications, including polymers and organic electronics.

Exploration as a Monomer for Polymer Synthesis

The synthesis of polymers incorporating heterocyclic units like pyrimidine is a growing field of interest due to the potential for creating materials with tailored electronic, optical, and thermal properties. The this compound molecule possesses a polymerizable handle in the form of the chloro group, which can participate in polycondensation or cross-coupling polymerization reactions.

For instance, the polymerization of pyrimidine-based monomers has been explored to create polynucleotide analogues. lookchem.com While this research focused on different pyrimidine derivatives, the principles can be extended to this compound. The resulting polymers could exhibit interesting properties for applications in gene delivery or as functional biomaterials. Moreover, the synthesis of conjugated polymers containing pyrimidine units has been shown to yield novel semiconducting materials. chemicalbook.com The incorporation of the electron-deficient pyrimidine ring into a polymer backbone can influence its electronic properties, making it suitable for applications in organic electronics.

A hypothetical polymerization of this compound could proceed via a Yamamoto or Suzuki polycondensation, where the chlorine atom is coupled to create a polymer chain. The properties of such a polymer would be influenced by the methyl and propyl substituents on the pyrimidine ring.

Potential in Organic Electronics (e.g., as a ligand in metal complexes for photophysical studies)

The electron-deficient nature of the pyrimidine ring makes it an excellent building block for "push-pull" chromophores, which are essential components in organic light-emitting diodes (OLEDs) and other organic electronic devices. achemblock.com When combined with electron-donating groups, pyrimidine derivatives can exhibit strong intramolecular charge transfer (ICT), leading to intense luminescence. achemblock.com

While there is no specific research on the photophysical properties of metal complexes containing this compound as a ligand, related pyrimidine-based metal complexes have shown promising results. achemblock.comgoogle.comnih.govgoogle.com For example, boron complexes with pyrimidine-based ligands have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. achemblock.com The pyrimidine scaffold acts as an electron acceptor, and its properties can be tuned by substituents. achemblock.com

The this compound ligand could be used to synthesize novel metal complexes with interesting photophysical properties. The chlorine atom could be substituted with a coordinating group to facilitate complexation with a metal center. The methyl and propyl groups would influence the solubility and solid-state packing of the resulting complex, which are crucial factors for device performance.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-Chloro-5-methyl-4-propylpyrimidine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions to avoid inhalation .
  • Waste Management : Segregate halogenated waste (e.g., chloro-derivatives) from non-halogenated waste. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain spill kits containing absorbent materials (e.g., vermiculite) for accidental releases .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer :

  • Synthetic Routes :
StepReagent/ConditionIntermediateYield
1POCl₃, DMFChlorination of pyrimidine core60-70%
2Propyl Grignard reagentAlkylation at position 440-50%
3Methylation (CH₃I, K₂CO₃)Final product30-35%
  • Key Intermediates : 5-Methyl-4-propylpyrimidine (dechlorinated precursor) and 2-Hydroxy-5-methyl-4-propylpyrimidine (hydrolysis product) are critical for troubleshooting .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ 2.5 ppm for methyl groups, δ 1.2 ppm for propyl chains) .
  • HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion identification ([M+H]⁺ expected at m/z 199.1) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Ni catalysts for alkylation steps to improve propyl group incorporation (target >60% yield) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates during chlorination .
  • Byproduct Analysis : Use LC-MS to identify dimers or dehalogenated byproducts; adjust stoichiometry of POCl₃ to minimize side reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., propyl chain orientation) via single-crystal diffraction studies .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate structures .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns in complex spectra .

Q. How to design biological assays for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR) or cytochrome P450 isoforms based on structural analogs (e.g., AZD8931 derivatives) .
  • Assay Conditions :
ParameterValue
Enzyme concentration10 nM
SubstrateATP (100 µM)
Incubation time30 min
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare with control inhibitors (e.g., Gefitinib) .

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